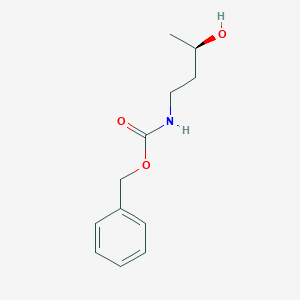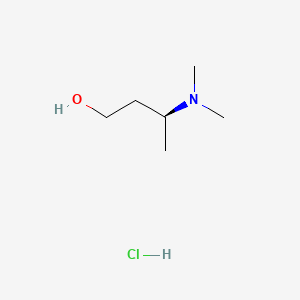![molecular formula C12H11Cl2NO3 B13497154 rac-2-{[(1R,2R)-2-(3,4-dichlorophenyl)cyclopropyl]formamido}acetic acid, trans](/img/structure/B13497154.png)
rac-2-{[(1R,2R)-2-(3,4-dichlorophenyl)cyclopropyl]formamido}acetic acid, trans
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
rac-2-{[(1R,2R)-2-(3,4-dichlorophenyl)cyclopropyl]formamido}acetic acid, trans: is a synthetic compound characterized by its unique cyclopropyl structure and dichlorophenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of rac-2-{[(1R,2R)-2-(3,4-dichlorophenyl)cyclopropyl]formamido}acetic acid, trans typically involves the cyclopropanation of a suitable precursor followed by formamidation and subsequent acetic acid derivatization. The reaction conditions often include the use of catalysts and specific temperature and pressure settings to ensure the desired stereochemistry and yield.
Industrial Production Methods: Industrial production of this compound may involve large-scale cyclopropanation reactions using advanced catalytic systems to enhance efficiency and selectivity. The process is optimized to minimize by-products and maximize yield, often involving continuous flow reactors and automated systems for precise control of reaction parameters.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the dichlorophenyl group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, or halides, often in the presence of a base or catalyst.
Major Products:
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules with potential pharmaceutical applications.
Biology: In biological research, the compound is studied for its interactions with enzymes and receptors, providing insights into its potential as a therapeutic agent.
Medicine: The compound’s unique structure makes it a candidate for drug development, particularly in targeting specific pathways involved in diseases.
Industry: In the industrial sector, the compound is utilized in the synthesis of specialty chemicals and materials, contributing to advancements in various technologies.
Mécanisme D'action
The mechanism by which rac-2-{[(1R,2R)-2-(3,4-dichlorophenyl)cyclopropyl]formamido}acetic acid, trans exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparaison Avec Des Composés Similaires
- 2-{[(1R,2R)-2-(3,4-dichlorophenyl)cyclopropyl]formamido}acetic acid, cis
- 2-{[(1S,2S)-2-(3,4-dichlorophenyl)cyclopropyl]formamido}acetic acid, trans
- 2-{[(1S,2S)-2-(3,4-dichlorophenyl)cyclopropyl]formamido}acetic acid, cis
Uniqueness: The trans configuration of rac-2-{[(1R,2R)-2-(3,4-dichlorophenyl)cyclopropyl]formamido}acetic acid imparts distinct stereochemical properties that can influence its reactivity and interactions with biological targets. This uniqueness makes it a valuable compound for specific applications where stereochemistry plays a crucial role.
Propriétés
Formule moléculaire |
C12H11Cl2NO3 |
|---|---|
Poids moléculaire |
288.12 g/mol |
Nom IUPAC |
2-[[(1R,2R)-2-(3,4-dichlorophenyl)cyclopropanecarbonyl]amino]acetic acid |
InChI |
InChI=1S/C12H11Cl2NO3/c13-9-2-1-6(3-10(9)14)7-4-8(7)12(18)15-5-11(16)17/h1-3,7-8H,4-5H2,(H,15,18)(H,16,17)/t7-,8+/m0/s1 |
Clé InChI |
CJWXSAFZRHKFLV-JGVFFNPUSA-N |
SMILES isomérique |
C1[C@H]([C@@H]1C(=O)NCC(=O)O)C2=CC(=C(C=C2)Cl)Cl |
SMILES canonique |
C1C(C1C(=O)NCC(=O)O)C2=CC(=C(C=C2)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



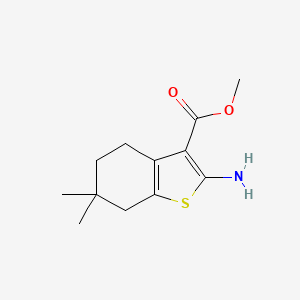
![Ethyl 1-(iodomethyl)-3-octyl-2-oxabicyclo[2.1.1]hexane-4-carboxylate](/img/structure/B13497078.png)
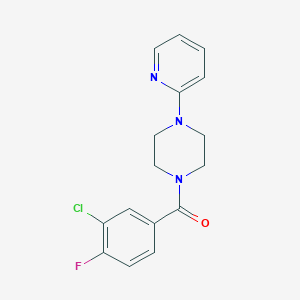

![Ethyl 1-(iodomethyl)-3-(1,3-oxazol-2-yl)-2-oxabicyclo[2.2.2]octane-4-carboxylate](/img/structure/B13497092.png)

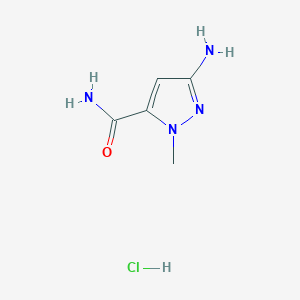
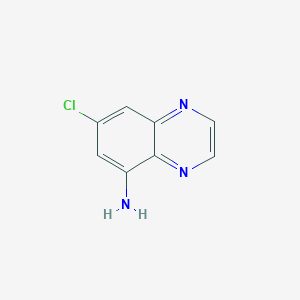
![Ethyl 7-hydroxy-[1,3]thiazolo[5,4-c]pyridine-6-carboxylate](/img/structure/B13497146.png)
![9,9-Dimethyl-5-oxa-2,7-diazaspiro[3.5]nonan-6-one](/img/structure/B13497151.png)
![rac-(2R,5R)-5-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-1,4-dioxane-2-carboxylic acid](/img/structure/B13497159.png)
